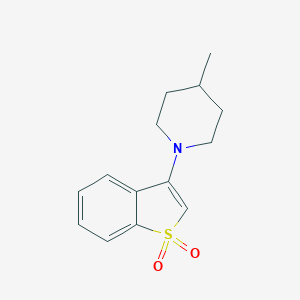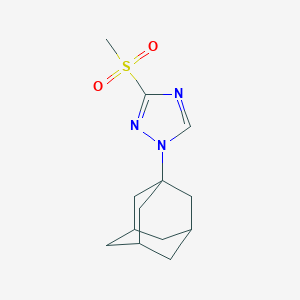
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene, also known as DTMI, is a natural compound that has been found in several plant species. DTMI has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene is not fully understood. However, it has been suggested that 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene exerts its therapeutic effects by modulating various signaling pathways. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. Additionally, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to have several biochemical and physiological effects. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. Moreover, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has several advantages for lab experiments. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene is a natural compound that can be easily synthesized in the lab. Moreover, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to have low toxicity, making it a safe compound for use in lab experiments. However, one limitation of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene research. One potential direction is to investigate the use of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene in combination with other anticancer and anti-inflammatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene and its potential use in neurodegenerative diseases. Moreover, the development of more efficient synthesis methods and formulations of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene could enhance its potential therapeutic applications.
Conclusion:
In conclusion, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene is a natural compound that has gained significant attention in scientific research due to its potential therapeutic properties. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to have anticancer, anti-inflammatory, and neuroprotective effects. The mechanism of action of 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene is not fully understood, but it has been suggested to modulate various signaling pathways. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has several advantages for lab experiments, but its low solubility in water is a limitation. There are several future directions for 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene research, including investigating its use in combination with other agents and developing more efficient synthesis methods and formulations.
Synthesemethoden
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene can be synthesized from the reaction of 3,4,5-trimethoxybenzaldehyde and 2,3-dimethoxyphenylacetic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been studied extensively for its potential therapeutic properties. Several studies have reported that 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has anticancer, anti-inflammatory, and neuroprotective effects. 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Moreover, 6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene has been found to protect neurons from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.
Eigenschaften
Produktname |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C20H24O6/c1-21-15-8-12-6-7-26-19(14(12)11-16(15)22-2)13-9-17(23-3)20(25-5)18(10-13)24-4/h8-11,19H,6-7H2,1-5H3 |
InChI-Schlüssel |
YWGSMTPVPUXSJN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCO2)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC(=C(C=C3CCO2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)
![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
